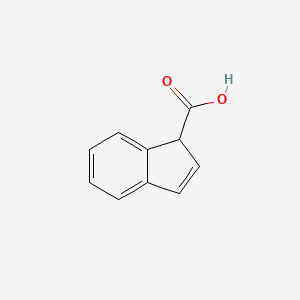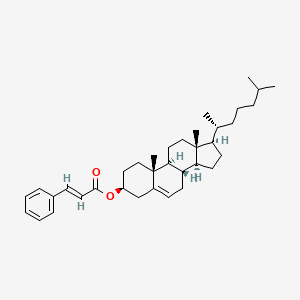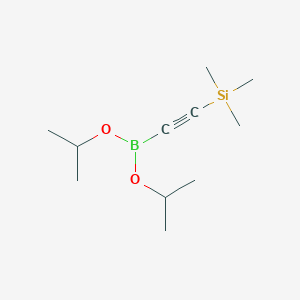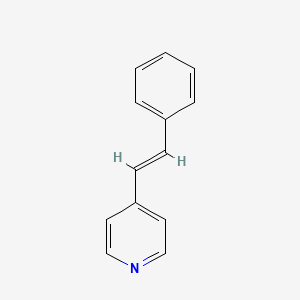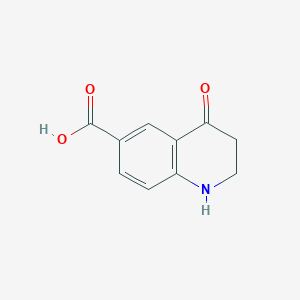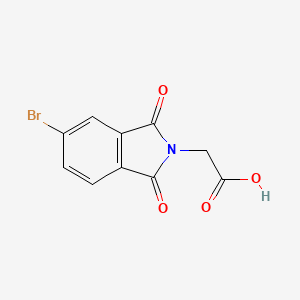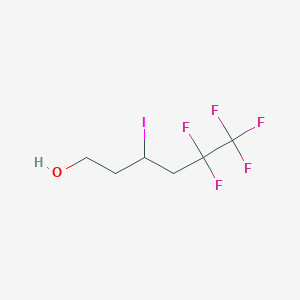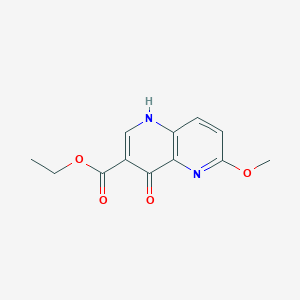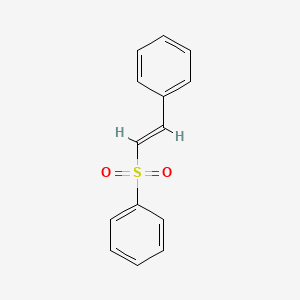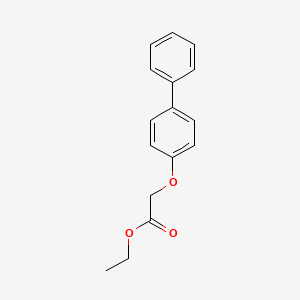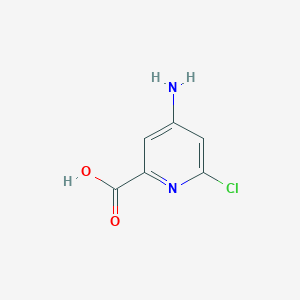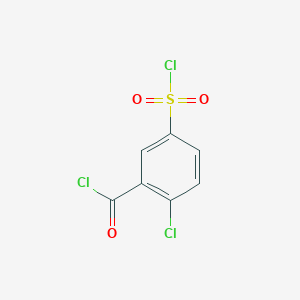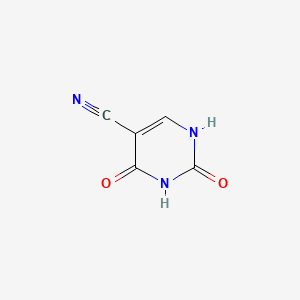
5-Cyanouracil
Overview
Description
5-Cyanouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyano group (-CN) at the 5-position of the uracil ring. The molecular formula of this compound is C5H3N3O2, and it has a molecular weight of 137.10 g/mol
Mechanism of Action
Target of Action
5-Cyanouracil (5CNU) is a derivative of uracil, a pyrimidine base found in RNA . The primary target of 5CNU is thymidylate synthase (TS) , an enzyme crucial for DNA synthesis and repair . TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step in DNA synthesis .
Mode of Action
5CNU acts as an antimetabolite, inhibiting essential biosynthetic processes and disrupting the normal function of macromolecules like DNA and RNA . It is incorporated into DNA and RNA, leading to the misincorporation of nucleotides and inhibition of TS . This results in the disruption of DNA synthesis and repair, causing cell death .
Biochemical Pathways
The cytotoxicity of 5CNU is attributed to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS . The inhibition of TS leads to the depletion of dTMP, causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . This imbalance severely disrupts DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
It’s known that the oral absorption of 5-fluorouracil (5fu), a similar compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects .
Result of Action
The result of 5CNU’s action is the disruption of DNA synthesis and repair, leading to cell death . This makes 5CNU a potential therapeutic agent for cancer treatment . When light-activated, 5CNU can be released from its inactive state, making the transition metal portion of the complex biologically active .
Action Environment
The action of 5CNU can be influenced by environmental factors. For instance, the compound’s photoreactivity is enhanced by light, allowing for the release of the caged 5CNU drug . This light-activated mechanism can be used to control the location, time, and dose of the delivered drug .
Biochemical Analysis
Biochemical Properties
5-Cyanouracil interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be resistant to hydrolysis by certain restriction endonucleases like Sau 3AI, but susceptible to others like Bgl II and Mbo I . This suggests that this compound can influence the activity of these enzymes, potentially affecting DNA processing .
Cellular Effects
In cellular processes, this compound has shown to inhibit pyrimidine catabolism in vivo This suggests that it can influence cell function by altering metabolic pathways
Molecular Mechanism
Its resistance to hydrolysis by certain enzymes suggests that it may interact with these enzymes in a way that prevents them from breaking down the compound . This could involve binding interactions with these enzymes, potentially inhibiting their activity .
Temporal Effects in Laboratory Settings
Its resistance to hydrolysis suggests that it may be relatively stable in the presence of certain enzymes
Metabolic Pathways
This compound is known to inhibit pyrimidine catabolism, suggesting that it is involved in this metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Cyanouracil can be synthesized from 5-iodouracil through a reaction with cuprous cyanide. This method involves the substitution of the iodine atom with a cyano group, resulting in the formation of this compound . The reaction typically requires heating and the presence of a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 5-iodouracil and cuprous cyanide is a scalable method that can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Cyanouracil undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4), while reducing agents may include lithium aluminum hydride (LiAlH4).
Major Products Formed: The products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uracil derivatives .
Scientific Research Applications
5-Cyanouracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: The compound is incorporated into RNA oligonucleotides for studying RNA structure and function.
Medicine: Research is ongoing into its potential use in developing RNA-based therapeutics.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Bromouracil: Used in mutagenesis studies due to its ability to substitute for thymine in DNA.
5-Iodouracil: A precursor in the synthesis of 5-Cyanouracil.
Uniqueness of this compound: Unlike 5-Fluorouracil, which is primarily used in cancer treatment, this compound is more focused on research applications in RNA biology and the development of RNA-based therapeutics .
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXRJCZDHHADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196080 | |
| Record name | 5-Cyanouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-56-3 | |
| Record name | 5-Cyanouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyanouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4425-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4425-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyanouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


